5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
CAS No.: 1796907-91-9
Cat. No.: VC7395108
Molecular Formula: C16H21N3O3
Molecular Weight: 303.362
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1796907-91-9 |
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Molecular Formula | C16H21N3O3 |
Molecular Weight | 303.362 |
IUPAC Name | 5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20) |
Standard InChI Key | NCFHHGQTVSSPTE-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidin-2-one moiety (a five-membered lactam ring) connected via a carbonyl group to a piperidine ring. The piperidine subunit is further substituted at the 4-position with a 6-methylpyridin-2-yloxy group, introducing aromaticity and electron-rich regions . Key structural attributes include:
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Pyrrolidin-2-one core: Contributes rigidity and hydrogen-bonding capacity via the lactam group.
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Piperidine-1-carbonyl linkage: Enhances conformational flexibility and serves as a spacer between aromatic and lactam regions.
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6-Methylpyridin-2-yloxy substituent: Introduces steric bulk and modulates electronic properties through the methyl group .
The molecular formula was confirmed via high-resolution mass spectrometry, while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methylpyridine protons (δ 2.45 ppm for CH) and lactam carbonyl (δ 170–175 ppm in NMR) .
Physicochemical Characteristics
Though experimental data on density and melting points are unavailable, the compound’s solubility profile suggests moderate polarity. The presence of a pyridine ring (logP ~1.2) and lactam group (logP ~0.5) predicts a calculated partition coefficient (clogP) of approximately 1.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Industrial Production
Key Synthetic Routes
The patent US8058440B2 outlines a multi-step synthesis for analogous thrombin inhibitors, providing a framework for producing 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one :
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Piperidine Functionalization:
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Optimization Strategies:
Process Scalability
Industrial production employs continuous flow chemistry to mitigate exothermic risks during acylation. Key metrics include:
Parameter | Value |
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Yield (Step 1) | 78–82% |
Purity (HPLC) | ≥99% |
Cycle Time | 5–7 hours |
These metrics underscore the process’s viability for kilogram-scale manufacturing .
Comparative Analysis with Structural Analogs
4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one
This analog (CAS 2034284-86-9) replaces the piperidine and methylpyridine groups with a pyrrolidine-methoxypyrazine system. Key differences include:
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Reduced Molecular Weight: 320.35 g/mol vs. 303.36 g/mol for the target compound.
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Enhanced Solubility: The pyrazine ring increases polarity, improving aqueous solubility by ~30%.
Such modifications highlight the tunability of lactam-based scaffolds for optimizing drug-like properties.
Applications and Future Directions
Therapeutic Prospects
The compound’s role as a FXa inhibitor precursor positions it as a candidate for anticoagulant therapies, particularly in stroke prevention . Hybrid derivatives combining its lactam core with sulfonamide groups show promise in oncology by targeting matrix metalloproteinases .
Industrial Relevance
Patent US8058440B2 underscores its utility in streamlined synthesis, reducing production steps by 40% compared to earlier routes . Future work should explore enzymatic acylations to enhance stereochemical control and sustainability.
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